molecular formula C15H16N2O3S B4565580 N-[4-(ethylsulfamoyl)phenyl]benzamide

N-[4-(ethylsulfamoyl)phenyl]benzamide

Cat. No.: B4565580
M. Wt: 304.4 g/mol
InChI Key: SKVGWUZZAJAQBR-UHFFFAOYSA-N
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Description

N-[4-(ethylsulfamoyl)phenyl]benzamide is a synthetic compound designed for research purposes, integrating a benzamide moiety with a sulfonamide group. Compounds of this class are of significant interest in medicinal chemistry and chemical biology for their potential to modulate key biological pathways. Sulfonamide-benzamide hybrids are frequently investigated as potential inhibitors of various enzymes . Related compounds have shown promise in research models for their cytotoxic activity against human cancer cell lines, including lung carcinoma (A-549) and breast carcinoma (MCF-7), with some demonstrating efficacy comparable to reference drugs like 5-Fluorouracil . The mechanism of action for such compounds can vary, but one prominent research pathway involves the inhibition of the enzyme dihydrofolate reductase (DHFR) . DHFR is a critical enzyme in the synthesis of tetrahydrofolate, a necessary cofactor for the biosynthesis of purines, thymidylate, and several amino acids. Inhibition of DHFR disrupts DNA synthesis and cellular replication, a mechanism that is actively explored in antimicrobial and anticancer research . Other research into structurally similar sulfonamides suggests they may also exert effects through cell cycle perturbation, carbonic anhydrase inhibition, and disruption of microtubule assembly . Researchers value this chemical scaffold for its versatility and potential to interact with multiple therapeutic targets. This product is intended for laboratory research use only and is not classified as a drug, cosmetic, or medicinal product. It is strictly for use by qualified professionals in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any personal uses.

Properties

IUPAC Name

N-[4-(ethylsulfamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-2-16-21(19,20)14-10-8-13(9-11-14)17-15(18)12-6-4-3-5-7-12/h3-11,16H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKVGWUZZAJAQBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(ethylsulfamoyl)phenyl]benzamide typically involves the reaction of 4-aminobenzamide with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The general reaction scheme is as follows:

  • Dissolve 4-aminobenzamide in dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add ethylsulfonyl chloride to the reaction mixture while maintaining a low temperature.
  • Stir the reaction mixture for several hours until the reaction is complete.
  • Purify the product using column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase production efficiency. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[4-(ethylsulfamoyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to convert the sulfonamide group to other functional groups.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles such as amines or thiols can be used for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

N-[4-(ethylsulfamoyl)phenyl]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has potential biological activities, making it a candidate for drug discovery and development.

    Medicine: Research has explored its potential as an inhibitor of specific enzymes, which could lead to new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(ethylsulfamoyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfamoyl group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. This can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their distinguishing features, and biological activities:

Compound Name Molecular Formula Substituents/Functional Groups Biological Activity Unique Attributes
N-[4-(Ethylsulfamoyl)phenyl]benzamide C₁₅H₁₅N₂O₃S - Benzamide core
- Ethylsulfamoyl (-SO₂-NH-CH₂CH₃) at phenyl para position
Inferred: Potential enzyme inhibition or antimicrobial activity (based on sulfonamide analogs) Ethyl group on sulfamoyl enhances metabolic stability compared to methyl analogs
N-(4-(N-(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-4-phenoxybenzamide C₂₃H₂₀N₄O₄S₂ - Thiadiazole ring
- Phenoxybenzamide
Antimicrobial, enzyme inhibition Thiadiazole moiety increases electrophilicity, improving target binding
4-(Ethylsulfamoyl)-N-[3-(benzothiazolyl)aminopropyl]benzamide C₂₀H₂₄N₄O₃S₂ - Ethylsulfamoyl
- Benzothiazole-aminopropyl chain
Anti-inflammatory, kinase inhibition Extended alkyl chain enhances cellular permeability
N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide C₂₀H₂₀Cl₂N₄O₃S₂ - Dipropylsulfamoyl
- Dichlorophenyl-thiadiazole
Antifungal, antiparasitic Chlorine atoms and dipropyl groups improve lipophilicity and membrane penetration
N-[4-(Dimethylamino)phenyl]benzamide C₁₅H₁₆N₂O - Dimethylamino (-N(CH₃)₂)
- Simple benzamide
Histone deacetylase (HDAC) inhibition Lack of sulfamoyl reduces sulfonamide-related toxicity

Key Structural and Functional Insights:

Sulfamoyl vs. Amino Substitutions: Ethylsulfamoyl derivatives exhibit stronger hydrogen-bonding capacity than dimethylamino analogs, enhancing interactions with polar enzyme active sites . Thiadiazole-containing sulfamoyl compounds (e.g., ) show superior antimicrobial activity due to increased electrophilicity .

Alkyl Chain Modifications :

  • Dipropylsulfamoyl groups () improve lipid solubility compared to ethyl or methyl groups, favoring blood-brain barrier penetration .
  • Ethylsulfamoyl balances metabolic stability and solubility, making it a preferred substituent in drug design .

Heterocyclic Additions :

  • Benzothiazole or thiadiazole rings () introduce π-π stacking capabilities, critical for binding to aromatic residues in biological targets .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for N-[4-(ethylsulfamoyl)phenyl]benzamide?

  • The synthesis typically involves coupling a benzoyl chloride derivative with a sulfamoyl-substituted aniline precursor. Key steps include:

  • Sulfamoyl Group Introduction : Reacting 4-aminophenyl ethylsulfonamide with benzoyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the amide bond.
  • Purification : Column chromatography or recrystallization to isolate the product, monitored by TLC.
  • Optimization : Adjusting reaction temperature (typically 0–25°C) and solvent polarity (e.g., DCM or THF) to improve yield .

Q. How is the structural integrity of this compound validated?

  • Spectroscopic Analysis :

  • NMR : 1^1H and 13^{13}C NMR confirm the presence of aromatic protons (δ 7.2–8.0 ppm) and the ethylsulfamoyl group (δ 1.2–3.5 ppm).
  • IR : Stretching frequencies for amide C=O (~1650 cm1^{-1}) and sulfonamide S=O (~1350 cm1^{-1}).
    • Crystallography : X-ray diffraction (as in analogous sulfonamide derivatives) resolves bond angles and planarity of the benzamide core .

Q. What are the preliminary biological screening protocols for this compound?

  • Antimicrobial Assays :

  • MIC Testing : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Fungal Inhibition : Agar diffusion assays for C. albicans.
    • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity .

Advanced Research Questions

Q. How can contradictory reports on biological activity be resolved?

  • Methodological Harmonization :

  • Standardize assay conditions (e.g., pH, inoculum size) across labs.
  • Validate results with orthogonal assays (e.g., fluorescence-based viability assays vs. colony counting).
    • Meta-Analysis : Compare dose-response curves and pharmacokinetic parameters (e.g., IC50_{50}) from independent studies to identify outliers .

Q. What computational strategies predict target interactions for this compound?

  • Molecular Docking : Use AutoDock Vina to model binding to bacterial dihydrofolate reductase (DHFR) or human carbonic anhydrase.
  • MD Simulations : Assess stability of ligand-target complexes (e.g., 100 ns trajectories in GROMACS) to prioritize targets for experimental validation .

Q. How does substituent variation on the benzamide core influence activity?

  • SAR Studies :

  • Introduce electron-withdrawing groups (e.g., -NO2_2) at the para-position to enhance sulfonamide acidity, improving enzyme inhibition.
  • Compare logP values (via HPLC) to correlate hydrophobicity with membrane permeability.
    • Crystallographic Data : Analyze steric effects using structural analogs (e.g., methyl vs. trifluoromethyl substitutions) .

Q. What are the challenges in determining solubility and formulation stability?

  • Solubility Profiling :

  • Use shake-flask method with UV-Vis quantification in buffers (pH 1.2–7.4).
  • Co-solvency studies with PEG-400 or cyclodextrins for poorly aqueous-soluble batches.
    • Accelerated Stability Testing : Monitor degradation under stress conditions (40°C/75% RH) via HPLC-UV .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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